4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S2/c1-13-18(14(2)20(3)19-13)28(24,25)21-11-9-17(10-12-21)27(22,23)16-7-5-15(26-4)6-8-16/h5-8,17H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQRHOAFYPZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a novel sulfonamide derivative with potential biological activities. Sulfonamides are well-known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a piperidine ring, two sulfonyl groups, and a methoxy-substituted phenyl group. The molecular formula is , and its molecular weight is approximately 398.50 g/mol.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole-based sulfonamides. For instance, derivatives similar to our compound have shown significant activity against various cancer cell lines. A study reported that certain pyrazole-4-sulfonamide derivatives exhibited half-maximal inhibitory concentration (IC50) values in the low micromolar range against U937 cells, indicating their potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 10.5 | U937 |
| MR-S1-5 | 25.3 | U937 |
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives have been extensively studied. The compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong antibacterial activity, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Salmonella typhi | 10 |
Enzyme Inhibition
Sulfonamide compounds are known for their ability to inhibit various enzymes. The synthesized derivatives were tested for their inhibitory effects on acetylcholinesterase (AChE) and urease. Notably, the compound demonstrated significant AChE inhibition with an IC50 value of 3.5 µM, indicating its potential use in treating neurodegenerative diseases .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 3.5 |
| Urease | 2.9 |
The biological activity of sulfonamide derivatives is often attributed to their ability to mimic para-aminobenzoic acid (PABA), thus inhibiting bacterial folic acid synthesis. Additionally, docking studies suggest that the compound interacts with key amino acids in target enzymes, enhancing its inhibitory effects .
Case Studies
- Anticancer Activity : A study involving a series of pyrazole-4-sulfonamide derivatives indicated that compounds with electron-donating groups exhibited enhanced antiproliferative activity against cancer cell lines compared to those with electron-withdrawing groups.
- Antibacterial Screening : In another investigation, a library of sulfonamide derivatives was screened for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results underscored the importance of structural modifications in enhancing antibacterial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthetic routes, and inferred properties of 4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine with structurally related compounds from the evidence:
Key Structural and Functional Insights:
The 4-methoxyphenylsulfonyl group in the target compound may improve solubility compared to lipophilic substituents like dichlorophenoxy or benzyl groups .
Synthetic Strategies :
- Most analogs employ 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride as a key reagent for introducing the pyrazole sulfonyl moiety .
- Piperidine intermediates are typically functionalized via nucleophilic substitution or sulfonylation under mild conditions (e.g., dichloromethane, triethylamine) .
Pharmacological Potential: Pyrazole-sulfonylated piperidines are frequently associated with kinase inhibition (e.g., mTOR, PI3K) due to their ability to occupy hydrophobic pockets in enzyme active sites . The 4-methoxyphenyl group in the target compound could modulate selectivity toward enzymes sensitive to aryl-sulfonyl motifs, such as carbonic anhydrases or tyrosine kinases .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule features a piperidine ring with sulfonyl groups at the 1- and 4-positions. Retrosynthetic disconnection suggests two primary fragments:
- 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride : Required for introducing the heteroaromatic sulfonyl moiety.
- 4-(4-Methoxyphenylsulfonyl)piperidine : A functionalized piperidine intermediate.
The synthetic route must address challenges such as:
- Regioselective sulfonylation of piperidine at two positions.
- Stability of intermediates during sulfonyl chloride reactions.
- Compatibility of protecting groups with sequential reactions.
Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride
Pyrazole Core Formation via Cyclocondensation
The 1,3,5-trimethylpyrazole scaffold is synthesized through cyclocondensation of hydrazines with 1,3-diketones. Girish et al. demonstrated that nano-ZnO catalyzes the reaction of phenylhydrazine with ethyl acetoacetate to form 1,3,5-substituted pyrazoles in 95% yield. Adapting this method, methylhydrazine reacts with acetylacetone under similar conditions to yield 1,3,5-trimethyl-1H-pyrazole.
Reaction Conditions :
Functionalization of Piperidine with Sulfonyl Groups
Synthesis of 4-Hydroxypiperidine Intermediate
The piperidine backbone is prepared via hydrogenation of 1-benzyl-4-piperidone, followed by debenzylation. A patent by CN102617447A details this process using sodium borohydride and palladium carbon catalysis:
Step 1: Hydrogenation of 1-Benzyl-4-Piperidone
Step 2: Debenzylation
Introduction of Boc Protecting Group
To avoid over-sulfonylation, the piperidine amine is protected with di-tert-butyl dicarbonate (Boc2O):
Sequential Sulfonylation Reactions
First Sulfonylation at Piperidine 4-Position
The 4-hydroxypiperidine intermediate reacts with 4-methoxyphenylsulfonyl chloride under basic conditions:
- Sulfonyl Chloride : 4-Methoxyphenylsulfonyl chloride (1.2 equiv).
- Base : Triethylamine (2.5 equiv).
- Solvent : Dichloromethane, 0°C to room temperature.
- Yield : 82%.
Deprotection and Second Sulfonylation
Optimization and Challenges
Q & A
Basic: What are the recommended synthetic routes for preparing 4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine?
Methodology:
The compound is synthesized via sequential sulfonylation of piperidine.
First sulfonylation: React piperidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the mono-sulfonylated intermediate.
Second sulfonylation: Introduce the 1,3,5-trimethylpyrazole sulfonyl group using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. Excess base ensures complete substitution.
Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Key Considerations:
- Monitor reaction progress via TLC or HPLC (e.g., using a C18 column with methanol/buffer mobile phase) .
- Ensure anhydrous conditions to prevent hydrolysis of sulfonyl chlorides.
Basic: How can the purity and structural integrity of this compound be validated?
Methodology:
Chromatography:
- HPLC: Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6, 65:35 ratio) for baseline separation of impurities .
- LC-MS: Confirm molecular ion peaks ([M+H]+) and fragmentation patterns.
Spectroscopy:
- <sup>1</sup>H/<sup>13</sup>C NMR: Verify substitution patterns (e.g., piperidine protons at δ 3.2–3.8 ppm, aromatic protons from 4-methoxyphenyl at δ 6.8–7.5 ppm) .
- FT-IR: Confirm sulfonyl S=O stretches (~1350 cm<sup>-1</sup> and ~1150 cm<sup>-1</sup>) .
Advanced: How do reaction conditions influence the regioselectivity of dual sulfonylation on piperidine?
Methodology:
Kinetic vs. Thermodynamic Control:
- Low temperature (0–5°C): Favors mono-sulfonylation due to slower reaction kinetics.
- Extended reaction time at 50–60°C: Promotes bis-sulfonylation by overcoming steric hindrance .
Base Selection:
- Bulky bases (e.g., DIPEA) may reduce steric clashes during the second sulfonylation step.
Computational Modeling:
- Use DFT calculations to predict energy barriers for intermediate formation and optimize conditions .
Data Contradictions:
- reports successful bis-sulfonylation under mild conditions, while suggests higher temperatures are needed for analogous sulfanyl oxidations. This discrepancy highlights the need for reaction-specific optimization.
Advanced: How can the stability of the sulfonyl groups be assessed under oxidative or hydrolytic conditions?
Methodology:
Oxidative Stability:
- Expose the compound to H2O2 (30% in acetic acid, 0–5°C) or mCPBA (50–60°C) and monitor sulfoxide/sulfone formation via LC-MS .
Hydrolytic Stability:
- Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Quantify intact compound using validated HPLC methods .
Key Finding:
Sulfonyl groups are resistant to hydrolysis at neutral pH but may degrade under strongly acidic/basic conditions.
Advanced: What computational strategies are effective for predicting biological targets of this compound?
Methodology:
Molecular Docking:
- Screen against kinase or GPCR targets using AutoDock Vina. Prioritize pockets with affinity for sulfonyl and aromatic groups .
Pharmacophore Modeling:
- Map electrostatic and hydrophobic features (e.g., sulfonyl oxygens as hydrogen bond acceptors) to identify potential enzyme inhibitors .
Limitations:
- Lack of experimental bioactivity data necessitates validation via in vitro assays (e.g., enzyme inhibition assays).
Advanced: How can conflicting NMR data for structurally similar sulfonylated piperidines be resolved?
Methodology:
Comparative Analysis:
- Overlay <sup>1</sup>H NMR spectra with analogs (e.g., ’s 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one) to identify characteristic shifts.
Dynamic NMR:
- Perform variable-temperature NMR to detect conformational exchange broadening in piperidine protons .
Example:
Aromatic protons from 1,3,5-trimethylpyrazole may split into multiplets due to restricted rotation, which resolves at higher temperatures.
Advanced: What strategies optimize the scalability of this compound’s synthesis for preclinical studies?
Methodology:
Flow Chemistry:
- Use continuous flow reactors to enhance mixing and heat transfer during sulfonylation steps, reducing reaction time from hours to minutes .
Green Chemistry:
- Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent, during coupling reactions .
Advanced: How does the electronic nature of substituents influence the sulfonyl group’s reactivity?
Methodology:
Hammett Analysis:
- Correlate σ values of substituents (e.g., 4-methoxy’s –σpara vs. pyrazole’s +σmeta) with reaction rates in nucleophilic substitutions.
Electrostatic Potential Maps:
- Generate maps using Gaussian09 to visualize electron-deficient regions susceptible to nucleophilic attack .
Table 1: Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
